molecular formula C24H23N7O3S B2554764 N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-14-4

N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2554764
CAS RN: 872994-14-4
M. Wt: 489.55
InChI Key: FGZFBFAYNGUYJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler molecules. In the context of the compound "N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide", we can draw parallels with the synthesis processes described in the provided papers. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives as mentioned in paper involves the reaction of an enaminone with amino derivatives to yield complex fused ring systems. Similarly, the synthesis of triazolopyridine and pyridotriazine derivatives in paper starts from a hydrazinyl-pyridine derivative that undergoes various treatments to afford the final products. These methods highlight the versatility of nitrogen-containing heterocycles as building blocks for more complex structures, which is likely relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. The compound contains a triazolopyridazine moiety, which is a fused heterocyclic system known for its potential biological activities. The papers describe the synthesis of related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and triazolopyridine derivatives . These structures are characterized by the presence of multiple nitrogen atoms in the ring, which can influence the electronic distribution and reactivity of the molecule. The molecular docking studies mentioned in paper also suggest that these nitrogen-rich heterocycles can interact with biological targets, which may be relevant for the compound .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often determined by the presence of reactive functional groups and the electronic nature of the heterocycle. In the papers provided, we see examples of reactions involving enaminones and hydrazides with various reagents to yield a diverse array of products . These reactions include the formation of new rings, substitution reactions, and the introduction of various substituents. The compound "this compound" likely undergoes similar chemical reactions during its synthesis, with the thioether and amide functionalities playing key roles in its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of heteroatoms, such as nitrogen and sulfur, in the compound can affect its solubility, stability, and reactivity. The compounds synthesized in the papers show moderate effects against bacterial and fungal species , and exhibit antimicrobial and antioxidant activity . These biological activities suggest that the compound may also possess similar properties, which could be explored in further studies. The molecular docking results from paper provide insights into the potential interactions of these compounds with biological targets, which is valuable for understanding their mechanism of action.

Scientific Research Applications

Antiproliferative Activity

Research into the synthesis and antiproliferative activity of 2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives revealed that certain derivatives, which share a structural resemblance with the specified compound, exhibit inhibitory effects on the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and therapy (Ilić et al., 2011).

Biological Activity of Heterocyclic Compounds

Another study focused on the synthesis, spectroscopic, and biological activity of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds, which are structurally related to the query molecule, demonstrated antibacterial and antifungal activities, pointing towards their potential use in developing new antimicrobial agents (Patel & Patel, 2015).

Reactions of Acylglycines

The study on reactions of N-acylglycines with heteroarylhydrazines leading to acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides has explored the synthetic pathways that could be related to generating compounds similar to the query. These reactions demonstrate the versatility of incorporating the triazole moiety into complex organic molecules, which may have various applications in medicinal chemistry and drug development (Music & Verček, 2005).

Synthesis and Characterization of Heterocyclic Derivatives

Research into the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings focuses on creating new compounds that could be structurally similar to the specified compound. These derivatives have potential applications in the development of new materials with unique chemical and physical properties (El‐Sayed et al., 2008).

Novel Transformations in Gewald Thiophenes

The study of novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis presents innovative synthetic routes that could potentially be applied to the synthesis of compounds similar to the chemical of interest. Such research underlines the ongoing efforts in organic chemistry to explore new chemical transformations and their applications in synthesizing complex molecules (Pokhodylo et al., 2010).

properties

IUPAC Name

N-[2-[6-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O3S/c1-16(32)26-18-8-5-9-19(14-18)27-22(33)15-35-23-11-10-20-28-29-21(31(20)30-23)12-13-25-24(34)17-6-3-2-4-7-17/h2-11,14H,12-13,15H2,1H3,(H,25,34)(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZFBFAYNGUYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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